molecular formula C9H9ClO3 B171904 2-(4-Chloro-3-methoxyphenyl)acetic acid CAS No. 13726-19-7

2-(4-Chloro-3-methoxyphenyl)acetic acid

Cat. No.: B171904
CAS No.: 13726-19-7
M. Wt: 200.62 g/mol
InChI Key: HYHHKCKVSWCDHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion were synthesized . Another method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .

Scientific Research Applications

Overview of Related Compounds and Applications

While direct research specifically addressing 2-(4-Chloro-3-methoxyphenyl)acetic acid is scarce, exploring the applications and studies of chemically related compounds provides valuable insights into potential scientific research applications. For instance, research on chlorinated hydrocarbon pesticides, organic acids in industrial processes, and the toxicity and environmental impact of related chemical entities offers a broader understanding of how this compound might be utilized or studied within similar contexts.

Environmental Impact and Toxicity Studies

Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related compound, have highlighted the environmental persistence and potential toxicological effects of chlorinated pesticides. The global research trends on 2,4-D toxicity indicate a focus on understanding its impact on non-target species, especially aquatic organisms, and its occupational risks to humans (Zuanazzi et al., 2020). These studies underscore the importance of evaluating the environmental and health risks associated with the use and disposal of chlorinated compounds.

Wastewater Treatment and Recycling

Research on the treatment of pesticide-contaminated wastewater underscores the challenges and advances in recycling water containing toxic pollutants, including chlorinated phenoxy acids. Techniques such as biological processes and activated carbon filtration have been explored for their efficacy in removing such contaminants, aiming for an 80-90% removal rate to protect water sources and comply with environmental regulations (Goodwin et al., 2018).

Sorption and Soil Remediation

The interaction between phenoxy herbicides like 2,4-D and soil components has been extensively studied, revealing that organic matter and iron oxides in the soil are significant sorbents for these compounds. This research is critical for understanding the mobility and persistence of chlorinated phenoxy acids in the environment and for developing soil remediation strategies that minimize their ecological footprint (Werner et al., 2012).

Industrial Applications of Organic Acids

The exploration of organic acids, such as acetic acid, in industrial acidizing operations highlights the potential for using similar compounds in enhancing oil and gas extraction processes. These studies demonstrate the use of organic acids to solve problems related to high dissolution power, corrosion rates, and environmental concerns associated with traditional acidizing agents (Alhamad et al., 2020).

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of apixaban, a novel oral anticoagulant that inhibits an important coagulation factor Xa . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.

Cellular Effects

Given its role in the synthesis of apixaban, it may influence cell function by affecting the coagulation pathway

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role as an intermediate in the synthesis of apixaban . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in the synthesis of apixaban

Properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHHKCKVSWCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608116
Record name (4-Chloro-3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-19-7
Record name 4-Chloro-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-methoxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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